molecular formula C14H18N2O4 B2649689 Ethyl 3-nitro-4-(piperidin-1-yl)benzoate CAS No. 71254-72-3

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate

Katalognummer: B2649689
CAS-Nummer: 71254-72-3
Molekulargewicht: 278.308
InChI-Schlüssel: QFWSUBNSUPFIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with the molecular formula C14H18N2O4. It is characterized by the presence of a nitro group, a piperidine ring, and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(piperidin-1-yl)benzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is used in scientific research for its potential biological and pharmacological activities. It is studied for its role as a building block in the synthesis of more complex molecules, which may have applications in drug discovery and development. Additionally, it is used in the study of chemical reactions and mechanisms involving nitro and ester groups .

Wirkmechanismus

The mechanism of action of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with notable biological activities that have garnered attention in medicinal chemistry. This compound features a nitro group at the 3-position and a piperidine moiety at the 4-position of the benzene ring, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.308 g/mol
  • Structural Features : The presence of the nitro group enhances reactivity, while the piperidine ring facilitates interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

  • Antimicrobial Activity :
    • The compound has demonstrated potential as an antimicrobial agent. In vitro studies indicate that derivatives of this compound possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
    • Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective inhibition of bacterial growth, with values ranging from 0.0039 to 0.025 mg/mL .
  • Anticancer Properties :
    • Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
    • Studies highlight that structural modifications can enhance its efficacy against specific cancer types.
  • Enzyme Inhibition :
    • The compound is involved in studies exploring its role in enzyme inhibition, particularly phospholipase A2, which is crucial in various physiological processes .
    • Its structural characteristics allow it to interact effectively with enzymes and receptors, enhancing its pharmacological profile.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits phospholipase A2

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial activity due to their electron-withdrawing properties, facilitating better interaction with bacterial cell membranes .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps to ensure high yield and purity. Variations in the synthesis process can lead to different derivatives with altered biological activities:

  • Synthesis Methods :
    • Various synthetic routes have been developed to produce this compound, often involving the introduction of the nitro group followed by piperidine attachment.
  • Structural Variants :
    • Modifications such as changing the position of the nitro group or substituting different functional groups can significantly impact biological activity .

Eigenschaften

IUPAC Name

ethyl 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-6-7-12(13(10-11)16(18)19)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWSUBNSUPFIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Clontech 01072, 500 mg; 2.35 mmol; 1 eq.) and piperidine (599.2 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was heated to 50° C. for 3 hours. The reaction was then allowed to return to RT and diluted with water. It was extracted with EtOAc and the organic phase was dried over sodium sulfate and concentrated in vacuo, affording ethyl 3-nitro-4-piperidin-1-ylbenzoate as a yellow oil. The residue was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added, followed by water (15 mL). The reaction mixture was then stirred at RT for 5 hours. It was concentrated and the residue was diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. It was extracted with Et2O and the organic phase was dried over magnesium sulfate and concentrated, affording the title compound as a yellow solid (562 mg, 96%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.07 (s, 1H), 8.29-8.28 (d, J=2.11 Hz, 1H), 8.03-8 (dd, J=8.91 Hz, J=2.20 Hz, 1H), 7.35-7.33 (d, J=8.91 Hz, 1H), 3.15-3.13 (m, 4H), 1.64-1.60 (m, 6H). LC/MS (Method A): 252.9 (M+H)+; 250.9 (M−H)−. HPLC (Method A) Rt 3.69 min (Purity: 99.7%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
599.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 4-fluoro-3-nitrobenzoate (160 g, 0.752 mol) prepared in the Step 1-1-1 was suspended in ethanol (500 ml). Triethylamine (91.4 g, 0.903 mol) was added to the suspension, and under an ice cooling, piperidine (76.9 g, 0.903 mol) was slowly added thereto. After the mixture was stirred at a room temperature for 2 hours, a saturated sodium bicarbonate solution was added to the mixture, and the resulting mixture was subjected to extraction with ethyl acetate. The ethyl acetate layer was washed with a saturated sodium bicarbonate solution and a saturated saline solution in order, and then dried over anhydrous magnesium sulfate and concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1 to 3:1) to give the title compound (222 g, quantitative) as a poppy-red oily substance.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
91.4 g
Type
reactant
Reaction Step Two
Quantity
76.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.